N-2-Carboxy-3 5 6-trichloropyridin-4-yl glucosamine
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Overview
Description
N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine is a complex organic compound that combines a pyridine ring with glucosamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine typically involves the reaction of 3,5,6-trichloropyridine-2-carboxylic acid with glucosamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloropyridine-2-carboxylic acid: Shares a similar pyridine ring structure but lacks the glucosamine moiety.
N-Tripeptidyl-d-glucosamine: Contains a glucosamine moiety but differs in the attached functional groups.
Uniqueness
N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine is unique due to its combination of a pyridine ring with glucosamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
77750-03-9 |
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Molecular Formula |
C12H13Cl3N2O7 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-amino-3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C12H13Cl3N2O7/c13-3-5(16)4(14)10(15)17-6(3)11(22)24-12-9(21)8(20)7(19)2(1-18)23-12/h2,7-9,12,18-21H,1H2,(H2,16,17)/t2-,7-,8+,9-,12+/m1/s1 |
InChI Key |
YNATYRMEIPWDER-AUXRCTBOSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)O)O)O)O |
Origin of Product |
United States |
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